molecular formula C2H6NaO4S+ B075304 Sodium isethionate CAS No. 1562-00-1

Sodium isethionate

Cat. No. B075304
CAS RN: 1562-00-1
M. Wt: 149.12 g/mol
InChI Key: LADXKQRVAFSPTR-UHFFFAOYSA-M
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Description

Synthesis Analysis

Sodium isethionate can be synthesized from coconut acid and sodium isethionate in the presence of isethionic acid as a catalyst. Optimal conditions involve a material molar ratio of coconut acid to sodium isethionate of 1.2:1, a reaction temperature of 155°C, and a reaction time of 3 hours. The product is a white powder with a sodium cocoyl isethionate content of 60% (Zhang Guangxu et al., 2013).

Molecular Structure Analysis

The structural analysis of sodium isethionate reveals the crystallization and physical characteristics of its specific homologue, sodium lauroyl isethionate (SLI). SLI, purified through recrystallization in methanol, exhibits a purity of 98% and undergoes detailed physicochemical examination to determine its crystallizability and metastable zone width as a function of temperature (Mohammed I. Jeraal et al., 2017).

Chemical Reactions and Properties

Sodium isethionate participates in various chemical reactions, including the formation of sodium salts of fatty alcohol polyoxyethylene ether sulfonates from sodium isethionate. These reactions are influenced by the hydrophobic chain length, showcasing sodium isethionate's role in synthesizing compounds with specific properties such as temperature resistance, calcium-tolerant stability, and salt tolerance (Y.-m. Zhang et al., 2010).

Physical Properties Analysis

The physical properties of sodium isethionate, such as its solubility, crystallization behavior, and thermal degradation, are crucial for its application in personal care products. Its thermal degradation, particularly, poses challenges for product performance, efficiency, color, and odor, necessitating the prediction of isothermal degradation rates and the identification of evolved gases from degradation (Mohammed I. Jeraal et al., 2019).

Chemical Properties Analysis

Chemical property analysis reveals sodium isethionate's critical micellar concentration (CMC) and surface tension properties. For instance, purified sodium lauroyl isethionate demonstrates a CMC of 5.4 mM and a plateau surface tension of 38 mN/m at 20°C, indicating its effective performance as a surfactant (Mohammed I. Jeraal et al., 2017).

Scientific Research Applications

  • Soap Production Analysis : Sodium isethionate is detectable in soap production process streams using suppressed ion chromatography, indicating its role in the soap manufacturing process and quality control (Rasmussen, Omelczenko, & McPherson, 1993).

  • Thermal Degradation in Personal Care Formulations : Sodium lauroyl isethionate, a variant of sodium isethionate, shows significant thermal degradation in manufacturing temperatures, impacting product performance in personal care items. This highlights the importance of controlled manufacturing conditions (Jeraal, Roberts, Mcrobbie, & Harbottle, 2019).

  • Synthesis and Characterization for Personal Care Industry : The synthesis, purification, and physicochemical characterization of sodium lauroyl isethionate are critical for its widespread application in the personal care industry. This includes understanding its solubility and thermal properties (Jeraal, Roberts, Mcrobbie, & Harbottle, 2017).

  • Ion Chromatographic Analysis : Sodium isethionate can be determined using single column anion chromatography, which is crucial for its quantification in various commercial applications (Ianniello, 1988).

  • Biological Permeability Studies : The permeability of sodium isethionate across cell membranes was studied in the coelenterate Condylactis gigantea, offering insights into cellular ion transport mechanisms (López, Egea, & Herrera, 1991).

  • Colorimetric Determination in Analytical Chemistry : A colorimetric method using ammonium ceric nitrate allows for the determination of sodium isethionate in solutions, useful in analytical chemistry (Dicker & Newlove, 1966).

  • Solubility in Liquid Detergent Systems : Understanding the solubility of sodium cocoyl isethionate (a derivative of sodium isethionate) in water is key for its application in liquid detergent systems. This research aids in formulating effective cleaning agents (Sun, Parr, & Erickson, 2003).

  • Sodium Batteries Research : While not directly related to sodium isethionate, research on sodium batteries provides context on the broader applications of sodium in energy storage technologies (Delmas, 2018).

  • Quantitative Measurement in Products : Establishing methods for quantitatively measuring sodium isethionate in products like Igepon A demonstrates its importance in quality control in the chemical industry (Wang Jian-xin, 2009).

  • Sodium Transport in Biological Systems : Studying the effects of sodium isethionate on sodium transport in biological systems like frog skin provides insights into electrolyte balance and cellular transport mechanisms (Cuthbert, Painter, & Prince, 1969).

  • Biomedical Applications of Sodium MRI : While this research is more broadly focused on sodium MRI, it underscores the significance of sodium (and by extension, its compounds like sodium isethionate) in medical imaging and diagnostics (Madelin & Regatte, 2013).

  • Skin Barrier Studies : Investigating why sodium cocoyl isethionate (SCI) is mild to the skin barrier provides valuable insights for the cosmetics industry, particularly for developing skin-friendly cleansing products (Ghosh & Blankschtein, 2008).

Future Directions

Sodium Isethionate is used in a variety of products, from soaps to cleansers, due to its surfactant properties . It is expected to continue to be used in these applications, and potentially more, as research and development continue .

properties

IUPAC Name

sodium;2-hydroxyethanesulfonate
Source PubChem
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InChI

InChI=1S/C2H6O4S.Na/c3-1-2-7(4,5)6;/h3H,1-2H2,(H,4,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LADXKQRVAFSPTR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

107-36-8 (Parent)
Record name Sodium isethionate
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DSSTOX Substance ID

DTXSID7027413
Record name Sodium 2-hydroxyethanesulfonate
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Molecular Weight

148.12 g/mol
Source PubChem
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Physical Description

Liquid, White crystalline powder; [MSDSonline]
Record name Ethanesulfonic acid, 2-hydroxy-, sodium salt (1:1)
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Record name Sodium isethionate
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Product Name

Sodium isethionate

CAS RN

1562-00-1
Record name Sodium isethionate
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Record name Ethanesulfonic acid, 2-hydroxy-, sodium salt (1:1)
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Record name Sodium 2-hydroxyethanesulfonate
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Record name Sodium 2-hydroxyethanesulphonate
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Record name SODIUM ISETHIONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,320
Citations
WW Schmidt, W Lilienthal, KH Raney… - Journal of the …, 1994 - Wiley Online Library
A novel derivative of alkenylsuccinic anhydride has been developed. When the anhydride is opened with sodium isethionate, a difunctional surfactant, alkenyl carboxysulfonate (ACS), …
Number of citations: 6 aocs.onlinelibrary.wiley.com
JK Weil, RG Bistline Jr, AJ Stirton - Journal of the American Oil Chemists' …, 1955 - Springer
… It was thus of interest to prepare and evaluate esters from a-sulfonated acids and hydroxyalkanesulfonates, such as sodium isethionate. The esters might be expected to have the …
Number of citations: 30 link.springer.com
MI Jeraal, KJ Roberts, I McRobbie… - ACS Sustainable …, 2018 - ACS Publications
… Sodium isethionate derivatives are most prevalent within surface active isethionates, although protic (17) and ammonium (18) isethionates have also been prepared for pharmaceutical …
Number of citations: 8 pubs.acs.org
T Hikota - Bulletin of the Chemical Society of Japan, 1970 - journal.csj.jp
… The sodium isethionate was of a reagent grade. Propane … After the addition of 0.35 mol of sodium isethionate to 04 mol of … laurate from lauric acid and sodium isethionate. The salt was a …
Number of citations: 72 www.journal.csj.jp
RM Ianniello - Journal of liquid chromatography, 1988 - Taylor & Francis
… The assay of sodium isethionate in the absenoe of surfactant can be acccaplished by an … To our lmcwledge, there are no suitable prooedures for the determination of sodium isethionate …
Number of citations: 2 www.tandfonline.com
AW Cuthbert, E Painter, WT Prince - British Journal of …, 1969 - ncbi.nlm.nih.gov
… In sodium isethionate Ringer antidiuretic hormoneand choline chloride increase the SCC, … sodium isethionate Ringer was used sodium chloride was replaced by sodium isethionate, …
Number of citations: 21 www.ncbi.nlm.nih.gov
T Hikota, K Morohara, K Meguro - Bulletin of the Chemical Society of …, 1970 - journal.csj.jp
… A series of sodium 2-sulfoethyl alkanoates RCOO(CH,),SO, Na was prepared from sodium isethionate and fatty acids containing 9, 1 l, 13, and 15 carbon atoms. The Krafft point, the …
Number of citations: 28 www.journal.csj.jp
HT Rasmussen, N Omelczenko… - Journal of the …, 1993 - Wiley Online Library
… A nonsuppressed ion chromatography (IC) method, reported by Ianniello (1), has been used in our laboratory to analyze for sodium isethionate in cocoyl isethionate raw materials and …
Number of citations: 1 aocs.onlinelibrary.wiley.com
DWG Dicker, TH Newlove - Analyst, 1966 - pubs.rsc.org
… was applied to three manufactured samples of sodium isethionate (of unknown composition) and the values thereby obtained for sodium isethionate content were compared with the …
Number of citations: 1 pubs.rsc.org
YM Zhang, JP Niu, QX Li - Tenside Surfactants Detergents, 2010 - degruyter.com
… Fatty alcohol polyoxyethylene ether (CnE3, n = 14, 16, 18) with three oxyethylene groups and sodium isethionate were of industrial grade, while others were analytical reagents. …
Number of citations: 20 www.degruyter.com

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